molecular formula C20H22ClN3O3S B2827958 N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252819-35-4

N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2827958
CAS RN: 1252819-35-4
M. Wt: 419.92
InChI Key: ZMCZMLJCRGHMOE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronics and Photonics

Lanthanide-doped nanoparticles, including those containing this compound, enable the conversion of near-infrared (NIR) photons to visible ones. This property is crucial for applications in optoelectronics and photonics. Specifically:

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-chlorobenzylamine with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding amide intermediate.", "Step 2: Hydrolysis of the amide intermediate using an acid such as hydrochloric acid or sulfuric acid to yield the corresponding carboxylic acid intermediate.", "Step 3: Decarboxylation of the carboxylic acid intermediate using a decarboxylation agent such as triethylamine or sodium bicarbonate to yield the final product, N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

1252819-35-4

Product Name

N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.92

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H22ClN3O3S/c1-13(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)12-17(25)22-11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)

InChI Key

ZMCZMLJCRGHMOE-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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